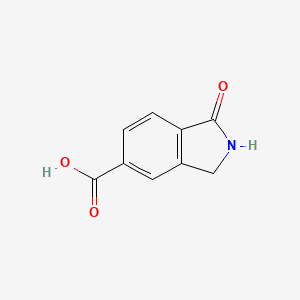

1-Oxoisoindoline-5-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-oxo-2,3-dihydroisoindole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-8-7-2-1-5(9(12)13)3-6(7)4-10-8/h1-3H,4H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLKKGIPWCIURHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)C(=O)O)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00511444 | |

| Record name | 1-Oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00511444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23386-40-5 | |

| Record name | 1-Oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00511444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Oxoisoindoline-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oxoisoindoline-5-carboxylic acid, a heterocyclic compound featuring a fused ring system, is a molecule of significant interest in medicinal chemistry and materials science. Its rigid structure and the presence of both a lactam and a carboxylic acid functional group make it a versatile scaffold for the synthesis of a diverse array of derivatives. This document provides a comprehensive overview of its chemical properties, synthesis, and potential biological relevance, tailored for a scientific audience.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively reported in publicly available literature, its properties can be reliably predicted based on its structure and data from closely related compounds.

Table 1: General and Physicochemical Properties of this compound

| Property | Value/Prediction | Source/Justification |

| Molecular Formula | C₉H₇NO₃ | [1] |

| Molecular Weight | 177.159 g/mol | [1] |

| CAS Number | 23386-40-5 | [1] |

| Appearance | Solid | [1] |

| Melting Point | >300 °C (Predicted) | Based on related isoindolinone structures and high degree of intermolecular hydrogen bonding. |

| Boiling Point | Decomposes before boiling | Carboxylic acids with high melting points often decompose at elevated temperatures. |

| Relative Density | 1.433 | [1] |

| pKa | ~4-5 (Predicted) | Typical range for aromatic carboxylic acids. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF), sparingly soluble in water and nonpolar organic solvents. | General solubility characteristics of aromatic carboxylic acids. |

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic Protons: Signals in the δ 7.5-8.5 ppm range, exhibiting splitting patterns consistent with a trisubstituted benzene ring. Methylene Protons (-CH₂-): A singlet around δ 4.5 ppm. Amide Proton (-NH-): A broad singlet, chemical shift is solvent dependent. Carboxylic Acid Proton (-COOH): A broad singlet at δ > 10 ppm, which is exchangeable with D₂O. |

| ¹³C NMR | Carbonyl Carbon (Lactam): Signal in the δ 165-175 ppm range. Carbonyl Carbon (Carboxylic Acid): Signal in the δ 165-185 ppm range. Aromatic Carbons: Signals in the δ 120-150 ppm range. Methylene Carbon (-CH₂-): Signal around δ 45-55 ppm. |

| FT-IR (cm⁻¹) | -OH Stretch (Carboxylic Acid): Very broad band from 2500-3300 cm⁻¹. C=O Stretch (Lactam): Strong absorption around 1680-1700 cm⁻¹. C=O Stretch (Carboxylic Acid): Strong absorption around 1700-1725 cm⁻¹. N-H Bend: Around 1640 cm⁻¹. C-N Stretch: Around 1300-1400 cm⁻¹. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): Expected at m/z = 177. Major Fragments: Loss of COOH (m/z = 132), loss of CO (from lactam), and other fragments characteristic of the isoindolinone core. |

Experimental Protocols

While a specific protocol for the synthesis of this compound is not detailed in the literature, a general and robust method can be adapted from the synthesis of related isoindolinone derivatives.

General Synthesis of Isoindolinones

A common and effective method for the synthesis of the isoindolinone core involves the reductive amination of 2-carboxybenzaldehyde followed by intramolecular cyclization.

Workflow for the Synthesis of this compound

A potential synthetic workflow for this compound.

Detailed Methodology (Representative Protocol):

-

Amidation: 4-Carboxyphthalic anhydride (1 equivalent) is dissolved in a suitable solvent such as acetic acid or DMF. An ammonia source, such as ammonium acetate or aqueous ammonia (1.1 equivalents), is added. The mixture is heated to reflux for 2-4 hours to ensure the formation of the phthalamic acid intermediate.

-

Reductive Cyclization: The reaction mixture is cooled, and a reducing agent, such as zinc dust in acetic acid or catalytic hydrogenation (e.g., H₂, Pd/C), is introduced. This step selectively reduces one of the carbonyl groups of the anhydride-derived portion.

-

Work-up and Purification: After the reduction is complete (monitored by TLC or LC-MS), the reaction mixture is filtered to remove any solids. The solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Biological Activity and Signaling Pathways

The isoindolinone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a variety of biologically active compounds.[2] Derivatives of isoindolinone have been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[3][4]

One of the key signaling pathways that isoindolinone derivatives have been shown to modulate is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway . This pathway is a critical regulator of the cellular antioxidant response.

Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In response to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes. Some isoindolinone derivatives have been shown to activate this pathway, thereby protecting cells from oxidative damage.

The Nrf2 signaling pathway and potential modulation by isoindolinone derivatives.

Conclusion

This compound is a valuable building block for the development of novel compounds with potential applications in medicine and materials science. While detailed experimental data for this specific molecule is limited, its chemical properties and reactivity can be reliably predicted. The isoindolinone core is a well-established pharmacophore, and further investigation into the biological activities of derivatives of this compound is a promising area for future research. This guide provides a solid foundation of its chemical characteristics and synthetic accessibility to aid researchers in their exploration of this intriguing molecule.

References

An In-depth Technical Guide to 1-Oxoisoindoline-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Oxoisoindoline-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. The document details its chemical identity, physicochemical properties, synthesis protocols, and potential biological activities, with a focus on data relevant to research and drug development.

Chemical Identity and Structure

The nomenclature and structural representation of this compound are fundamental for its accurate identification and study.

-

IUPAC Name: 1-Oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

-

CAS Number: 23386-40-5

-

Molecular Formula: C₉H₇NO₃

Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and pharmacokinetic profiling.

| Property | Value |

| Molecular Weight | 177.16 g/mol |

| Appearance | Solid |

| Purity | Typically ≥97% |

| Relative Density | 1.433 |

| SMILES | C1C2=C(C=CC(=C2)C(=O)O)C(=O)N1 |

| InChI Key | QDZWVSYHCSDGDX-UHFFFAOYSA-N |

Experimental Protocols: Synthesis

The synthesis of this compound and its derivatives has been reported in the literature. A general multi-step synthetic route is outlined below, based on established chemical transformations.

Synthesis of 3-Oxoisoindoline-5-carboxylic Acid (A Precursor/Isomer)

A common precursor and structural isomer is 3-oxoisoindoline-5-carboxylic acid. Its synthesis provides a foundational methodology that can be adapted. A representative synthesis involves the following steps[1]:

-

Bromination of 2-Methylbenzoic Acid: 2-Methylbenzoic acid is brominated to introduce a bromine atom onto the aromatic ring, a key step for subsequent functionalization.

-

Esterification: The resulting bromo-substituted benzoic acid is esterified to protect the carboxylic acid group.

-

Benzylic Bromination: The methyl group is then brominated, typically using N-bromosuccinimide (NBS), to introduce a reactive site for cyclization.

-

Cyclization with an Amine: The di-brominated intermediate is reacted with an amine source, leading to the formation of the isoindolinone ring.

-

Hydrolysis: The ester is hydrolyzed back to the carboxylic acid.

-

Functional Group Interconversion: The remaining bromine atom can be converted to a nitrile, which is then hydrolyzed to the desired carboxylic acid.

A General Procedure for the Synthesis of 1-Oxoisoindoline-5-carboxamides from 3-Oxoisoindoline-5-carboxylic Acid:

While this procedure starts from the 3-oxo isomer, it illustrates the typical coupling conditions for the carboxylic acid moiety, which are applicable to the 1-oxo isomer as well.

To a cooled (0°C) and stirred solution of 3-oxoisoindoline-5-carboxylic acid (1 equivalent), 1-hydroxybenzotriazole (HOBt, 1.1 equivalents), and triethylamine (1.2 equivalents) in dichloromethane (DCM), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl, 1.2 equivalents) and a substituted amine (1.2 equivalents) are added. The reaction mixture is stirred at room temperature until completion. The mixture is then washed sequentially with aqueous citric acid, aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the product.[1]

Biological Activity and Potential Signaling Pathways

While specific biological targets and signaling pathways for this compound are not extensively documented, the broader class of isoindolinone derivatives has been shown to exhibit a range of biological activities, including antioxidant, antimicrobial, and anticancer properties.[2][3]

Antioxidant Activity:

Several studies have reported the antioxidant potential of isoindolinone and isoindoline-1,3-dione derivatives.[3][4] These compounds have been shown to scavenge free radicals and reduce oxidative stress in various in vitro assays. The mechanism of antioxidant action for this class of compounds may involve the modulation of cellular antioxidant defense systems.

Potential Signaling Pathway: NRF2-Mediated Antioxidant Response

A key signaling pathway involved in the cellular response to oxidative stress is the NRF2 (Nuclear factor erythroid 2-related factor 2) pathway. While not directly demonstrated for this compound, related isoindoline-dione derivatives have been shown to exert neuroprotective effects by upregulating NRF2 and its target genes. Given the antioxidant properties of the isoindolinone scaffold, the NRF2 pathway represents a plausible mechanism of action.

Under normal conditions, NRF2 is kept in the cytoplasm by its inhibitor, KEAP1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, KEAP1 is modified, leading to the release and nuclear translocation of NRF2. In the nucleus, NRF2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription.

Below is a diagram illustrating the key steps in the NRF2 signaling pathway.

Caption: Potential modulation of the NRF2 signaling pathway by an isoindolinone derivative.

Conclusion

This compound is a valuable heterocyclic scaffold with potential applications in drug discovery and development. Its synthesis is achievable through established organic chemistry methodologies. While its specific biological targets are yet to be fully elucidated, the broader class of isoindolinones exhibits promising antioxidant and other biological activities, suggesting that further investigation into its mechanism of action, potentially involving pathways like NRF2, is warranted. This guide provides a foundational resource for researchers interested in exploring the therapeutic potential of this compound.

References

- 1. New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-Oxoisoindoline-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oxoisoindoline-5-carboxylic acid, a heterocyclic compound with the molecular formula C₉H₇NO₃, serves as a valuable building block in medicinal chemistry and materials science. Its rigid isoindolinone core coupled with a reactive carboxylic acid moiety makes it an attractive scaffold for the synthesis of a variety of derivatives with potential biological activities. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and known biological context of this compound, presenting data in a structured format to facilitate its use in research and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These parameters are crucial for understanding its behavior in various chemical and biological systems.

General and Physical Properties

| Property | Value | Source |

| IUPAC Name | 1-oxo-2,3-dihydroisoindole-5-carboxylic acid | [1] |

| CAS Number | 23386-40-5 | [1] |

| Molecular Formula | C₉H₇NO₃ | [1] |

| Molecular Weight | 177.16 g/mol | [2] |

| Physical State | Solid, Beige powder | [2] |

| Melting Point | 351.2-353.1 °C | |

| Boiling Point (Predicted) | 558.7 ± 50.0 °C | |

| Relative Density (Predicted) | 1.433 | [1] |

Chemical and Pharmacokinetic Properties

| Property | Value | Source |

| pKa (Predicted) | 3.79 ± 0.20 | |

| LogP (Predicted) | 0.7425 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Rotatable Bonds | 1 | [3] |

| Topological Polar Surface Area (TPSA) | 46.17 Ų | [3] |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

| Spectroscopy | Key Features | Source |

| IR (KBr, cm⁻¹) | 1705 (C=O, lactam), 2715.1, 3214.0, 3300.24, 3400.12 (O-H and N-H stretching) | |

| ¹H NMR (300 MHz, DMSO-d₆, δ ppm) | 4.44 (s, 2H, CH₂), 7.67 (d, J = 8.22 Hz, 1H, Ar-H), 8.13 (d, J = 5.16 Hz, 1H, Ar-H), 8.71 (s, 1H, Ar-H), 12.84 (s, 1H, COOH) | |

| ¹³C NMR (100 MHz, DMSO-d₆, δ ppm) | 46.9, 127.16, 127.51, 128.77, 133.12, 134.35, 145.69, 167.08, 169.4 | |

| LC-MS (m/z) | Found: 178 [M+H]⁺, Calculated for C₉H₇NO₃: 177.15 |

Experimental Protocols

Synthesis of this compound

A reported synthesis of this compound involves the oxidation of 3-oxoisoindoline-5-carbaldehyde. The precursor carbaldehyde can be prepared from 6-bromoisoindolin-1-one.

Step 1: Synthesis of 3-Oxoisoindoline-5-carbaldehyde

A detailed protocol for the synthesis of the carbaldehyde intermediate was not fully elucidated in the searched documents. However, a general pathway involves the conversion of a bromo-substituted isoindolinone to a cyano derivative, followed by reduction to the aldehyde.

Step 2: Oxidation to this compound

-

Reactants: A mixture of 3-oxoisoindoline-5-carbaldehyde (0.5 g, 3.1 mmol) and Oxone® (1 equivalent) in dimethylformamide (DMF, 8 mL) is prepared.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for 3 hours.

-

Work-up and Purification: The reaction progress is monitored, and upon completion, the desired product, 3-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid, is isolated. The reported yield is 75% as an off-white solid.

Synthesis of 3-Oxoisoindoline-5-carboxamide Derivatives

This compound can be further functionalized to form carboxamides, which have been investigated for their antioxidant properties.

-

Reaction Setup: To a cooled (0 °C) and stirred solution of 3-oxoisoindoline-5-carboxylic acid (1 equivalent), 1-hydroxybenzotriazole (HOBt, 1.1 equivalent), and triethylamine (1.2 equivalent) in dichloromethane (DCM), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 equivalent) and a substituted amine (1.2 equivalent) are added.

-

Reaction Progression: The reaction mixture is allowed to stir at room temperature for 2 hours or until the reaction is complete.

-

Purification: The reaction mixture is washed sequentially with 10% aqueous citric acid, 10% aqueous sodium bicarbonate, and brine solution. The organic phase is then dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the final carboxamide product.

Visualizations

Synthesis Pathway of this compound and its Derivatives

Caption: Synthesis of this compound and its carboxamide derivatives.

Experimental Workflow for Antioxidant Activity Screening of Derivatives

Caption: Workflow for synthesis and antioxidant screening of carboxamide derivatives.

Biological Activity and Signaling Pathways

Direct biological activity or involvement in specific signaling pathways for this compound has not been extensively reported in the reviewed literature. However, its derivatives, specifically the 3-oxoisoindoline-5-carboxamides, have been synthesized and evaluated for their antioxidant properties. These studies have utilized in vitro models such as the 1,1-diphenyl-2-picrylhydrazine (DPPH) radical scavenging assay and the inhibition of human low-density lipoprotein (LDL) oxidation assay. The results indicate that the 3-oxoisoindoline-5-carboxamide scaffold possesses antioxidant activity, suggesting that the parent carboxylic acid is a key intermediate for developing compounds with potential therapeutic applications in conditions associated with oxidative stress.

The relationship between this compound and its biologically active derivatives is depicted in the following logical diagram.

Caption: Relationship between the core scaffold and its biologically active derivatives.

Conclusion

This compound is a well-characterized compound with defined physicochemical properties, making it a reliable starting material for chemical synthesis. While direct biological data on the parent molecule is limited, its utility as a precursor for biologically active compounds, such as antioxidant carboxamides, is established. This technical guide provides researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their research endeavors. Further investigation into the direct biological effects of this core scaffold may unveil novel therapeutic opportunities.

References

An In-depth Technical Guide to the Solubility and Stability of 1-Oxoisoindoline-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 1-Oxoisoindoline-5-carboxylic acid, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative data in public literature, this document outlines the expected physicochemical properties based on its structural features—a carboxylic acid and a lactam—and furnishes detailed experimental protocols for their precise determination. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary framework to evaluate this molecule's suitability for further development, including formulation and stability studies.

Introduction

This compound is a heterocyclic compound incorporating both a carboxylic acid and an isoindolinone (a bicyclic lactam) moiety. These functional groups are pivotal in defining its chemical and physical properties, including its solubility in various solvent systems and its stability under different environmental conditions. A thorough understanding of these parameters is critical for its application in medicinal chemistry and drug development, impacting everything from reaction conditions and purification to formulation, bioavailability, and shelf-life of potential drug candidates.

Physicochemical Properties

| Property | Value/Information | Source/Justification |

| Molecular Formula | C₉H₇NO₃ | |

| Molecular Weight | 177.16 g/mol | |

| CAS Number | 23386-40-5 | |

| Appearance | Expected to be a solid at room temperature. | General property of similar small organic molecules. |

| pKa | Estimated to be in the range of 3-5 for the carboxylic acid group. | Typical range for aromatic carboxylic acids. |

Solubility Profile

While specific quantitative solubility data for this compound is not extensively reported, its solubility profile can be predicted based on its functional groups. The carboxylic acid group can engage in hydrogen bonding with polar solvents, while the overall aromatic and bicyclic structure contributes to its lipophilicity.

Expected Qualitative Solubility

| Solvent | Predicted Solubility | Rationale |

| Water | Low to sparingly soluble | The nonpolar ring system counteracts the polarity of the carboxylic acid and lactam groups. Solubility is expected to be pH-dependent, increasing at higher pH due to salt formation. |

| Methanol/Ethanol | Moderately soluble | These polar protic solvents can hydrogen bond with the carboxylic acid and lactam, and the alkyl chains can interact with the nonpolar parts of the molecule.[1] |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[2] |

| Acetonitrile | Sparingly to moderately soluble | A polar aprotic solvent, less polar than DMSO. |

| Dichloromethane (DCM) | Sparingly soluble | A nonpolar solvent with limited ability to interact with the polar functional groups. |

| Ethyl Acetate | Sparingly to moderately soluble | A solvent of intermediate polarity. |

Experimental Protocol for Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[3][4][5]

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, phosphate-buffered saline at various pH values, ethanol, DMSO) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the excess undissolved solid.

-

Sample Collection and Dilution: Carefully remove an aliquot of the supernatant and dilute it with an appropriate solvent to a concentration within the range of a pre-validated analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile

The stability of this compound is crucial for its handling, storage, and formulation. The primary sites of potential degradation are the lactam ring and the carboxylic acid group.

Potential Degradation Pathways:

-

Hydrolysis: The lactam ring is susceptible to hydrolysis, particularly under basic conditions, which would result in ring-opening to form an amino acid derivative. Acid-catalyzed hydrolysis is also possible but generally occurs at a slower rate for lactams.

-

Decarboxylation: While generally stable, aromatic carboxylic acids can undergo decarboxylation under harsh thermal stress.

-

Oxidation: The aromatic ring and the benzylic position of the lactam could be susceptible to oxidation.

-

Photodegradation: Exposure to UV or visible light may induce degradation, a common phenomenon for aromatic compounds.

Experimental Protocols for Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[6][7] The compound should be subjected to a variety of stress conditions.

| Stress Condition | Proposed Experimental Protocol |

| Acid Hydrolysis | Dissolve the compound in 0.1 M HCl and heat at 60-80 °C for a specified period (e.g., 2, 6, 12, 24 hours). Neutralize the solution before analysis. |

| Base Hydrolysis | Dissolve the compound in 0.1 M NaOH and maintain at room temperature or gently heat (e.g., 40-60 °C) for a specified period. Neutralize the solution before analysis. Given the lactam structure, significant degradation is expected. |

| Oxidative Degradation | Treat a solution of the compound with 3% hydrogen peroxide at room temperature for a specified period. |

| Thermal Degradation | Expose the solid compound to dry heat (e.g., 105 °C) for a specified period. |

| Photostability | Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8] A dark control should be maintained to differentiate between thermal and photolytic degradation. |

Analytical Methodology for Stability Studies

A stability-indicating HPLC method is the primary tool for separating and quantifying the parent compound from its degradation products.

-

Method Development: Develop a reverse-phase HPLC method (e.g., using a C18 column) that can resolve the parent peak from all potential degradation products generated during forced degradation studies. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is often required.

-

Method Validation: Validate the analytical method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

-

Sample Analysis: Analyze the stressed samples at various time points and compare the chromatograms to that of an unstressed control to identify and quantify the degradation products.

Caption: Forced Degradation and Analysis Workflow.

Signaling Pathways and Logical Relationships in Drug Development

The characterization of solubility and stability is a critical early step in the drug development process. The data obtained directly influences subsequent stages.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

- 5. Insights into ultrasound-promoted degradation of naphthenic acid compounds in oil sands process affected water. Part I: Accelerated H-abstraction and decarboxylation of aromatic and alicyclic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FCKeditor - Resources Browser [nstu.ru]

- 7. echemi.com [echemi.com]

- 8. database.ich.org [database.ich.org]

The Multifaceted Biological Activities of 1-Oxoisoindoline-5-carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1-oxoisoindoline-5-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a focus on their potential as therapeutic agents. The information presented is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Antioxidant Activity

A series of 3-oxoisoindoline-5-carboxamide derivatives have been synthesized and evaluated for their antioxidant properties. The primary assays used to determine this activity were the 1,1-diphenyl-2-picryl hydrazine (DPPH) free radical scavenging assay and the inhibition of human low-density lipoprotein (LDL) oxidation assay. The results indicated that all synthesized carboxamides possessed antioxidant activity, with compound 8a showing the most dominant effect.

Quantitative Data for Antioxidant Activity

| Compound | DPPH Radical Scavenging Activity (%) | Inhibition of LDL Oxidation (%) |

| 8a | Most Dominant Activity | Data Not Quantified in Source |

| 8b-8h | Possessed Antioxidant Activity | Data Not Quantified in Source |

Neuroprotective Effects via Monoamine Oxidase B Inhibition

Derivatives of 1,3-dioxo-N-phenylisoindoline-5-carboxamide have been investigated as potent and reversible inhibitors of human monoamine oxidase B (hMAO-B), an enzyme implicated in neurodegenerative diseases.[1][2][3] Structure-activity relationship (SAR) studies identified compound 16 as a highly potent inhibitor with an IC50 value of 0.011 μM and a remarkable selectivity index of over 3636 against hMAO-A.[1][2][3] Kinetic analysis revealed a mixed-type, reversible inhibition mechanism for this compound.[1][2] Furthermore, in cellular models, compound 16 demonstrated significant anti-neuroinflammatory and antioxidant properties by reducing the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.[1][2][3]

Quantitative Data for hMAO-B Inhibition

| Compound | hMAO-B IC50 (μM) | Selectivity Index (vs. hMAO-A) |

| 16 | 0.011 | > 3636 |

Anticancer Activity

The anticancer potential of 1-oxoisoindoline derivatives has been explored through various mechanisms, including the inhibition of carbonic anhydrase and poly(ADP-ribose) polymerase (PARP), as well as general cytotoxic effects against cancer cell lines.

Carbonic Anhydrase Inhibition

Novel isoindolinone derivatives have been synthesized and evaluated for their inhibitory effects on human carbonic anhydrase (hCA) I and II isozymes.[4] Compounds 2c and 2f were found to be superior inhibitors compared to the standard drug acetazolamide (AAZ), with Ki values in the nanomolar range.[4]

| Compound | hCA I Ki (nM) | hCA II Ki (nM) |

| 2c | 11.48 ± 4.18 | 9.32 ± 2.35 |

| 2f | 16.09 ± 4.14 | 14.87 ± 3.25 |

| AAZ (Standard) | Not specified in source | Not specified in source |

PARP Inhibition

Substituted 3-oxoisoindoline-4-carboxamides have been designed as potent inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[5] These compounds were designed to have a conformationally restricted benzamide structure.[5] The isoindolinone scaffold's structural similarity to the nicotinamide moiety of NAD+ allows for competitive inhibition at the PARP enzyme's catalytic site.[6] An X-ray crystal structure of compound 1e bound to PARP-1 confirmed the designed seven-membered intramolecular hydrogen bond, which contributes to the planar conformation of the core structure and its binding affinity.[5] SAR studies indicated that a secondary or tertiary amine at the lactam nitrogen is crucial for cellular potency.[5] These inhibitors hold promise for the treatment of cancers with deficiencies in homologous recombination repair, particularly in the central nervous system due to their potential to cross the blood-brain barrier.[6]

General Cytotoxic Activity

Carboxylic acid-functionalized indenoisoquinolines, which are structurally related to isoindolinones, have shown cytotoxic activity against various cancer cell lines.[7] For instance, one compound demonstrated inhibitory effects against the A549 lung tumor cell line with an IC50 value of 650,250 µg/ml.[4] Another class of 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives exhibited potent anti-proliferative activity against a broad range of tumor cell lines, inducing cell cycle arrest at the G0/G1 phase.[8]

Experimental Protocols

General Synthesis of 3-Oxoisoindoline-5-carboxamides

A mixture of EDC.HCl (1.2 equiv) and a substituted amine (1.2 equiv) is added to a cooled (0°C) and stirred solution of 3-oxoisoindoline-5-carboxylic acid (1 equiv), HOBt (1.1 equiv), and triethylamine (1.2 equiv) in dichloromethane (DCM). The reaction mixture is stirred at room temperature for 2 hours or until completion. The mixture is then washed sequentially with 10% aqueous citric acid, 10% aqueous NaHCO3, and brine. The organic phase is dried over anhydrous MgSO4, and the solvent is removed under reduced pressure to yield the final product.

DPPH Radical Scavenging Assay

The antioxidant activity of the synthesized compounds is evaluated by measuring their ability to scavenge the stable free radical DPPH. A solution of the test compound is mixed with a solution of DPPH in methanol. The decrease in absorbance at a specific wavelength (typically around 517 nm) is monitored over time. The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control solution without the antioxidant.

Human Low-Density Lipoprotein (LDL) Oxidation Assay

This assay measures the ability of a compound to inhibit the copper-catalyzed oxidation of human LDL. LDL is incubated with a copper salt in the presence and absence of the test compound. The extent of oxidation is monitored by measuring the formation of conjugated dienes, which absorb light at 234 nm. The inhibitory activity is expressed as the percentage reduction in the rate of oxidation compared to the control.

Human Monoamine Oxidase B (hMAO-B) Inhibition Assay

The inhibitory activity of the compounds against hMAO-B is determined using a fluorometric assay. The assay measures the production of hydrogen peroxide, a byproduct of the MAO-B catalyzed oxidation of a substrate (e.g., kynuramine). The reaction is typically carried to completion in the presence of horseradish peroxidase and a fluorogenic substrate (e.g., Amplex Red), which is converted to a fluorescent product. The fluorescence is measured, and the IC50 value is calculated from the dose-response curve.

WST-1 Cytotoxicity Assay

The anticancer efficacy of compounds is evaluated using the WST-1 assay. Cancer cells (e.g., A549 lung tumor cells) are seeded in 96-well plates and incubated with various concentrations of the test compounds for a specified period (e.g., 24 hours). The WST-1 reagent is then added to each well, and the plates are incubated further. The absorbance is measured at a specific wavelength to determine the amount of formazan dye produced, which is proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[4]

Visualizations

Signaling and Experimental Workflow Diagrams

Caption: Mechanism of PARP Inhibition by 1-Oxoisoindoline Derivatives.

Caption: Workflow for Determining hMAO-B Inhibitory Activity.

References

- 1. Design, synthesis, and evaluation of 1, 3-dioxo- N- phenylisoindoline-5-carboxamide derivatives as potent reversible inhibitors of human monoamine oxidase B with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and evaluation of 1, 3-dioxo-N-phenylisoindoline-5-carboxamide derivatives as potent reversible inhibitors of human monoamine oxidase B with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 1-Oxoisoindoline-5-carboxylic Acid: A Mechanistic Exploration and Technical Guide

Abstract

The isoindolinone scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities. 1-Oxoisoindoline-5-carboxylic acid, as a core structural motif, presents a compelling starting point for drug discovery and development. While comprehensive research into the specific mechanism of action for this parent compound is still emerging, this technical guide synthesizes the current understanding of the broader isoindolinone class, with a particular focus on the antioxidant properties exhibited by its close derivatives. We will delve into the potential mechanisms of action, provide a framework for experimental validation, and outline detailed protocols for researchers, scientists, and drug development professionals to further investigate its therapeutic promise.

Introduction: The Significance of the Isoindolinone Core

The isoindolinone heterocyclic system is a cornerstone in the development of therapeutic agents, found in a variety of natural products and synthetic molecules.[1][2] This structural motif is associated with a diverse range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The inherent bioactivity of the isoindolinone core makes this compound a molecule of significant interest, serving as a versatile scaffold for the synthesis of novel therapeutic candidates.[1] Although a detailed mechanistic profile for this compound is not yet fully elucidated in publicly available literature, the activities of its derivatives provide valuable insights into its potential biological functions.

Postulated Mechanism of Action: Insights from Carboxamide Derivatives

While direct mechanistic studies on this compound are limited, significant insights can be drawn from the investigation of its carboxamide derivatives. Research has demonstrated that 3-oxoisoindoline-5-carboxamides, synthesized from the parent carboxylic acid, possess notable antioxidant properties.[5] This suggests that a primary mechanism of action for compounds derived from this scaffold could be the mitigation of oxidative stress.

Antioxidant Activity: A Likely Avenue of Action

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions, including cardiovascular and inflammatory diseases.[5] The demonstrated ability of 3-oxoisoindoline-5-carboxamide derivatives to act as antioxidants points towards two potential, non-mutually exclusive mechanisms:

-

Direct Radical Scavenging: The isoindolinone ring system may possess the ability to donate a hydrogen atom or an electron to neutralize free radicals directly. This direct interaction would interrupt the propagation of radical chain reactions, thereby preventing damage to cellular components like lipids, proteins, and DNA.[5]

-

Modulation of Oxidative Enzymes: The compound or its derivatives could potentially inhibit enzymes responsible for generating ROS, such as xanthine oxidase, or enhance the activity of endogenous antioxidant enzymes like superoxide dismutase or catalase.[3]

The antioxidant potential of these derivatives has been substantiated through established in vitro models, including the 1,1-diphenyl-2-picryl hydrazine (DPPH) free radical scavenging assay and the inhibition of human low-density lipoprotein (LDL) oxidation assay.[5]

The following diagram illustrates the potential antioxidant mechanism:

Caption: Potential Antioxidant Mechanism of Action.

A Framework for Mechanistic Elucidation: Experimental Protocols

To definitively establish the mechanism of action of this compound, a systematic experimental approach is required. The following protocols provide a roadmap for researchers to investigate its biological activity.

Synthesis of 1-Oxoisoindoline-5-carboxamide Derivatives

To explore the structure-activity relationship and confirm the findings on antioxidant activity, the synthesis of carboxamide derivatives is a crucial first step.[5]

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent), 1-hydroxybenzotriazole (HOBt) (1.1 equivalents), and triethylamine (1.2 equivalents) in dichloromethane (DCM) and cool to 0°C with stirring.

-

Amide Coupling: To the cooled solution, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC.HCl) (1.2 equivalents) followed by the desired substituted amine (1.2 equivalents).

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, wash the reaction mixture sequentially with 10% aqueous citric acid, 10% aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic phase over anhydrous magnesium sulfate (MgSO4), filter, and remove the solvent under reduced pressure. Purify the crude product by silica gel flash chromatography.

In Vitro Antioxidant Activity Assays

The following assays are fundamental for quantifying the antioxidant potential of the parent compound and its derivatives.

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.

Protocol:

-

Preparation of Reagents: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO). Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

-

Assay Procedure: In a 96-well plate, add varying concentrations of the test compound to the DPPH solution. Include a control well with solvent and DPPH solution only.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at a wavelength of approximately 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

This assay assesses the ability of a compound to prevent the copper-induced oxidation of LDL, a key event in the development of atherosclerosis.

Protocol:

-

LDL Isolation: Isolate human LDL from fresh plasma by ultracentrifugation.

-

Oxidation Induction: Incubate a solution of LDL with the test compound at various concentrations in a phosphate-buffered saline (PBS) solution.

-

Initiation of Oxidation: Add a solution of copper sulfate (CuSO4) to initiate the oxidation process.

-

Monitoring Oxidation: Monitor the formation of conjugated dienes, a marker of lipid peroxidation, by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.

-

Analysis: Determine the lag phase (the time before rapid oxidation begins) for each concentration. An increase in the lag phase indicates antioxidant activity.

The following diagram outlines the experimental workflow for assessing antioxidant activity:

Caption: Experimental Workflow for Antioxidant Evaluation.

Broader Therapeutic Potential and Future Directions

The isoindolinone scaffold is not limited to antioxidant activity. Various derivatives have been investigated for a range of other biological effects, suggesting that this compound could be a precursor to compounds with diverse mechanisms of action. For instance, some isoindolinone derivatives have shown potential as carbonic anhydrase inhibitors, which are used in the treatment of glaucoma, epilepsy, and other conditions.[6]

Future research should focus on:

-

Target Identification: Employing techniques such as affinity chromatography, proteomics, and computational docking to identify the specific molecular targets of this compound and its active derivatives.

-

Cell-Based Assays: Evaluating the effects of the compound on cellular pathways related to inflammation, apoptosis, and cell proliferation in relevant disease models.

-

In Vivo Studies: Assessing the pharmacokinetic and pharmacodynamic properties of promising derivatives in animal models to determine their therapeutic efficacy and safety profiles.

Conclusion

While the precise mechanism of action for this compound remains an active area of investigation, the established antioxidant properties of its carboxamide derivatives provide a strong foundation for its potential therapeutic applications in diseases with an underlying oxidative stress component. The experimental framework and protocols outlined in this guide offer a systematic approach for researchers to further unravel the biological activities of this intriguing molecule and its derivatives. The versatility of the isoindolinone scaffold suggests that this compound is a valuable starting point for the development of novel therapeutics with a range of potential mechanisms of action.

References

- 1. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. 1,3-Dioxo-2-(3-(5-phenylbenzo[d]oxazol-2-yl)phenyl)isoindoline-5-carboxylic acid | C28H16N2O5 | CID 21884347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Oxoisoindoline-5-carboxylic Acid: From Discovery to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Oxoisoindoline-5-carboxylic acid, a key heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. This technical guide provides a comprehensive overview of its discovery, historical synthetic evolution, detailed experimental protocols, and its emerging role in drug development. The isoindolinone core is a privileged structure, notably recognized for its interaction with key biological targets such as poly (ADP-ribose) polymerase (PARP), making it a cornerstone for the development of novel therapeutics in oncology and inflammatory diseases. This document serves as an in-depth resource, compiling chemical properties, synthesis methodologies, and exploring the signaling pathways modulated by its derivatives.

Introduction: The Significance of the Isoindolinone Core

The isoindolinone structural motif, a bicyclic system containing a fused benzene ring and a γ-lactam, is a recurring pharmacophore in numerous natural products and synthetic molecules with a wide spectrum of biological activities. Its unique rigid structure and capacity for diverse functionalization have made it a focal point for the design of novel therapeutic agents. Derivatives of the isoindolinone core have demonstrated potent activities as anticancer, anti-inflammatory, and antimicrobial agents.

A pivotal area of interest for drug development professionals is the role of isoindolinone-containing molecules as inhibitors of poly (ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair. The structural resemblance of the isoindolinone scaffold to the nicotinamide moiety of NAD+ allows for competitive inhibition at the catalytic site of PARP enzymes. This mechanism is particularly relevant in oncology, where PARP inhibitors have shown significant efficacy in the treatment of cancers with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.

This guide focuses on the fundamental building block, this compound, providing a foundational understanding for the exploration and development of its derivatives as next-generation therapeutics.

Discovery and History

The historical discovery of this compound is rooted in the broader exploration of isoindolinone chemistry. While a singular, seminal publication marking its "discovery" is not readily apparent in early chemical literature, its synthesis and characterization have been driven by the growing interest in the pharmacological potential of the isoindolinone scaffold. The development of synthetic routes to access functionalized isoindolinones, such as the title compound, has been an evolutionary process. Early methodologies often involved multi-step sequences, while more contemporary approaches focus on efficiency and scalability, reflecting the increasing demand for this versatile intermediate in drug discovery programs. A notable and well-documented synthesis was reported by Kishor Kumar et al. in 2010, as part of a study on the antioxidant activity of its carboxamide derivatives, providing a clear and reproducible method for its preparation.[1]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug design.

| Property | Value | Reference |

| CAS Number | 23386-40-5 | |

| Molecular Formula | C₉H₇NO₃ | |

| Molecular Weight | 177.16 g/mol | |

| IUPAC Name | 1-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

| Appearance | Solid | |

| Purity | Typically ≥97% | |

| Relative Density | 1.433 |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A well-established multi-step synthesis starting from commercially available 2-methylbenzoic acid is detailed below.[1] This method involves bromination, esterification, benzylic bromination, amination, cyanation, and subsequent hydrolysis.

Synthesis from 2-Methylbenzoic Acid

This synthetic pathway provides a reliable method for the laboratory-scale preparation of this compound.

References

An In-depth Technical Guide to 1-Oxoisoindoline-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-oxoisoindoline-5-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. The document details its synthesis, chemical properties, and the biological activities of its derivatives, offering valuable insights for researchers in drug discovery and development.

Chemical Synthesis

The synthesis of this compound can be achieved through a multi-step process commencing from 5-bromo-2-methylbenzoic acid. The overall synthetic pathway involves bromination, cyclization, cyanation, and subsequent hydrolysis to yield the target molecule.

Synthesis of 3-Oxoisoindoline-5-carboxylic Acid from 5-bromo-2-methylbenzoic acid

A common route for the synthesis of 3-oxoisoindoline-5-carboxylic acid is a multi-step process starting with the bromination of 2-methylbenzoic acid. The resulting 5-bromo-2-methylbenzoic acid undergoes further bromination to form methyl 5-bromo-2-(bromomethyl)benzoate. Cyclization with ammonia affords 6-bromoisoindolin-1-one. The bromo group is then converted to a nitrile, which is subsequently hydrolyzed to the carboxylic acid. The final step involves the reduction of the isoindolin-1-one to furnish the target 3-oxoisoindoline-5-carboxylic acid.

Experimental Protocols

Step 1: Synthesis of 5-bromo-2-methylbenzoic acid To a round-bottomed flask charged with iron (600 mg) and cooled to 0°C, bromine (8 mL, 0.1595 mol) is added. 2-Methylbenzoic acid (10 g, 0.0734 mol) is then added, and the slurry is stirred at room temperature overnight. The mixture is carefully triturated with water to yield a reddish-tan solid, which is isolated by filtration and dried at 50°C for 4 hours. This crude product is a mixture of 5-bromo and 3-bromo isomers. For purification, 12.5 g of the mixture is dissolved in 200 mL of methanol. While stirring at room temperature, 250 mL of 0.1 N aqueous HCl is added slowly, leading to the precipitation of a white solid. This solid is filtered and dried at 60°C under vacuum to yield the pure 5-bromo isomer.

Step 2: Synthesis of Methyl 5-bromo-2-(bromomethyl)benzoate This step involves the bromination of the methyl group of 5-bromo-2-methylbenzoic acid methyl ester.

Step 3: Synthesis of 6-bromoisoindolin-1-one Methyl 5-bromo-2-(bromomethyl)benzoate is dissolved in a 1:1 mixture of THF/methanol, and the solution is saturated with dry ammonia gas. The reaction mixture is heated in a sealed tube at 65°C for 4 hours. The solvent is then concentrated, and the residue is triturated with water to precipitate a white solid. The solid is filtered, washed with water, and dried under vacuum.

Step 4: Synthesis of 1-oxo-2,3-dihydro-1H-isoindole-5-carbonitrile A mixture of 6-bromoisoindolin-1-one (2.1 g, 9.9 mmol), Zn(CN)₂ (1.39 g, 11.8 mmol), Zn dust (0.321 g, 4.9 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.105 g, 5 mol%) in 15 mL of DMF is prepared under an argon atmosphere in a process vial. The vial is sealed, degassed, and back-filled with argon. The reaction mixture is stirred magnetically and heated in a microwave reactor for 20 minutes at 145°C.

Step 5: Synthesis of this compound The nitrile from the previous step is hydrolyzed to the carboxylic acid.

Step 6: Synthesis of 3-oxoisoindoline-5-carboxylic acid To a stirred solution of the compound from the previous step (0.75 g, 4.7 mmol) in formic acid (15 mL), Raney Nickel (0.112 g, 15%) is added, and the mixture is heated to 65°C for 2 hours. After completion, the reaction mixture is diluted with water (50 mL) and filtered to remove the catalyst. The filtrate is then worked up to isolate the final product.

Table 1: Summary of Reaction Yields for the Synthesis of 3-Oxoisoindoline-5-carboxylic acid and Intermediates

| Step | Product | Starting Material | Yield (%) |

| 1 | 5-bromo-2-methylbenzoic acid | 2-Methylbenzoic acid | Quantitative (mixture) |

| 2 | Methyl 5-bromo-2-(bromomethyl)benzoate | 5-bromo-2-methylbenzoic acid | 92 |

| 3 | 6-bromoisoindolin-1-one | Methyl 5-bromo-2-(bromomethyl)benzoate | 92 |

| 4 | 1-oxo-2,3-dihydro-1H-isoindole-5-carbonitrile | 6-bromoisoindolin-1-one | 85 |

| 5 | This compound | 1-oxo-2,3-dihydro-1H-isoindole-5-carbonitrile | - |

| 6 | 3-oxoisoindoline-5-carboxylic acid | This compound | 78 |

Note: The yield for step 1 refers to the mixture of isomers. The yield for step 5 is not explicitly stated in the provided reference.

Caption: Synthetic pathway for this compound.

Biological Activity of Derivatives

While direct studies on the biological activity of this compound are limited in the available literature, its derivatives, particularly the 3-oxoisoindoline-5-carboxamides, have been synthesized and evaluated for their antioxidant properties. The isoindolin-1-one scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including anticancer, antiviral, antimicrobial, and anti-inflammatory effects.[1][2][3]

Antioxidant Activity of 3-Oxoisoindoline-5-carboxamides

A series of 3-oxoisoindoline-5-carboxamide derivatives have been synthesized from 3-oxoisoindoline-5-carboxylic acid and evaluated for their antioxidant potential using DPPH radical scavenging and human low-density lipoprotein (LDL) oxidation inhibition assays. All tested carboxamides demonstrated antioxidant activity.

Experimental Protocol: Synthesis of 3-Oxoisoindoline-5-carboxamides

To a cooled (0°C) and stirred solution of 3-oxoisoindoline-5-carboxylic acid (1 equiv), HOBt (1.1 equiv), and triethylamine (1.2 equiv) in DCM, a mixture of EDC·HCl (1.2 equiv) and a substituted amine (1.2 equiv) is added. The reaction mixture is stirred at room temperature for 2 hours or until completion. The work-up involves washing with 10% aqueous citric acid, followed by 10% aqueous NaHCO₃ and brine solution. The organic phase is then dried over anhydrous MgSO₄ and the solvent is removed under reduced pressure to afford the product.

Caption: General workflow for the synthesis of 3-oxoisoindoline-5-carboxamides.

Table 2: Antioxidant Activity of Selected 3-Oxoisoindoline-5-carboxamides

| Compound | DPPH Scavenging IC50 (µM) | LDL Oxidation Inhibition (%) at 10 µM |

| 8a | Data not available | Dominant activity |

| 8b-8h | Data not available | Active |

Note: Specific IC50 values and detailed percentage inhibition data were not available in the abstract of the primary reference. The table reflects the qualitative findings.

Signaling Pathways and Mechanism of Action

Direct studies elucidating the specific signaling pathways modulated by this compound are not extensively reported. However, the broader class of isoindolinone-containing compounds has been shown to interact with various biological targets. For instance, certain derivatives have been identified as potent PARP-1 inhibitors.[1] The antioxidant activity of the carboxamide derivatives suggests a mechanism involving free radical scavenging. Further research is required to delineate the precise molecular targets and signaling cascades affected by the core this compound structure.

Conclusion and Future Directions

This compound represents a valuable scaffold for the development of novel therapeutic agents. Its synthesis is well-established, providing a platform for the generation of diverse chemical libraries. While the biological activity of the parent compound remains to be fully elucidated, its derivatives have shown promising antioxidant properties. Future research should focus on exploring the direct biological effects of this compound and investigating its potential as an inhibitor of various enzymes and receptors implicated in disease. Structure-activity relationship (SAR) studies on a wider range of derivatives will be crucial for optimizing potency and selectivity, paving the way for the development of new drug candidates based on this versatile scaffold.

References

A Technical Guide to the Spectroscopic Analysis of 1-Oxoisoindoline-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-Oxoisoindoline-5-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this document outlines the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics based on the analysis of its functional groups and structural analogs. Detailed experimental protocols for obtaining such data are also provided, alongside a generalized workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The structure of this compound comprises an aromatic ring, a lactam (a cyclic amide), and a carboxylic acid. These functional groups give rise to characteristic signals in various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the lactam ring, the amide proton, and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl groups and the aromatic ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | 7.5 - 8.5 | m | 3H |

| Methylene-CH₂ | ~4.5 | s | 2H |

| Amide-NH | 8.0 - 9.0 | br s | 1H |

| Carboxylic Acid-OH | 10.0 - 13.0 | br s | 1H |

Predicted in a typical deuterated solvent like DMSO-d₆. Chemical shifts are estimates and can vary based on solvent and concentration.

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will display signals for the carbonyl carbons, the aromatic carbons, and the methylene carbon. The carbonyl carbons of the lactam and carboxylic acid are expected to be the most downfield signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atoms | Predicted Chemical Shift (δ, ppm) |

| Lactam C=O | 165 - 175 |

| Carboxylic Acid C=O | 160 - 185[1] |

| Aromatic C | 120 - 150 |

| Methylene CH₂ | 45 - 55 |

Predicted in a typical deuterated solvent like DMSO-d₆. Chemical shifts are estimates and can vary based on solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. For this compound, the key absorptions will be from the O-H and C=O stretching vibrations.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Lactam | C=O stretch | 1680 - 1720 | Strong |

| Carboxylic Acid | C=O stretch | 1700 - 1730 | Strong |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium to Weak |

| Lactam | N-H bend | 1500 - 1600 | Medium |

| Carboxylic Acid | C-O stretch | 1210 - 1320[2] | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₉H₇NO₃ |

| Molecular Weight | 177.16 g/mol |

| Nominal Mass | 177 u |

| Key Fragmentation | Loss of H₂O (M-18), Loss of COOH (M-45), Loss of CO (M-28) |

Experimental Protocols

The following are detailed, generalized protocols for acquiring spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the solid sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical to ensure the sample dissolves and to avoid overlapping solvent signals with analyte peaks.

-

Instrument Setup : Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition :

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of carbon atoms. A larger number of scans and a longer relaxation delay may be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the peaks. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

A common method for solid samples is Attenuated Total Reflectance (ATR) IR spectroscopy.

-

Sample Preparation : Place a small amount of the solid sample directly onto the ATR crystal.[3]

-

Instrument Setup : Ensure the ATR crystal is clean before sample placement.

-

Data Acquisition : Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal.[3] Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

-

Data Processing : The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands of the functional groups.

Mass Spectrometry

Electrospray ionization (ESI) is a common technique for polar molecules like carboxylic acids.

-

Sample Preparation : Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate to promote ionization.

-

Instrument Setup : Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatograph (LC-MS). Optimize the source parameters, including capillary voltage, cone voltage, and gas flow rates, to achieve stable ionization.[4]

-

Data Acquisition : Acquire the mass spectrum in either positive or negative ion mode. For carboxylic acids, negative ion mode ([M-H]⁻) is often preferred. The data can be collected in full scan mode to detect all ions within a specified mass range.[5]

-

Data Processing : Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a solid organic compound.

Caption: General workflow for spectroscopic analysis.

References

Unlocking the Therapeutic Potential of the 1-Oxoisoindoline Scaffold: A Technical Guide to Key Molecular Targets

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-oxoisoindoline core, exemplified by 1-Oxoisoindoline-5-carboxylic acid, represents a privileged scaffold in medicinal chemistry. While direct therapeutic applications of the parent acid are not extensively documented, its derivatives have emerged as potent modulators of a diverse range of high-value biological targets implicated in oncology, metabolic disorders, and infectious diseases. This technical guide provides an in-depth analysis of the key therapeutic targets associated with the 1-oxoisoindoline framework. It consolidates quantitative biological data, details essential experimental protocols for target validation and compound characterization, and visualizes the intricate signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical scaffold.

Introduction: The Versatility of the 1-Oxoisoindoline Core

The isoindolin-1-one structural motif is a recurring feature in a variety of biologically active natural products and synthetic compounds. Its rigid, bicyclic structure provides a robust framework for the spatial presentation of functional groups, enabling precise interactions with the binding sites of various enzymes and receptors. This compound, in particular, serves as a valuable synthetic intermediate, with the carboxylic acid group offering a convenient handle for the introduction of diverse substituents to explore structure-activity relationships (SAR). This guide will delve into the most promising therapeutic avenues for derivatives of this scaffold, focusing on oncology, antioxidant and anti-infective applications.

Key Therapeutic Targets in Oncology

The 1-oxoisoindoline scaffold has shown significant promise in the development of novel anti-cancer agents through the modulation of several critical signaling pathways involved in cancer cell proliferation, survival, and DNA repair.

Poly (ADP-ribose) Polymerase 1 (PARP1) Inhibition

PARP1 is a key enzyme in the base excision repair (BER) pathway, crucial for the repair of single-strand DNA breaks. Inhibition of PARP1 in cancer cells with deficient homologous recombination (HR) pathways, such as those with BRCA1/2 mutations, leads to synthetic lethality. Isoindolinone-based PARP1 inhibitors have been developed that show potent and selective activity.

| Compound Class | Specific Derivative Example | PARP1 IC50 (nM) | Cellular Activity/Notes |

| Isoindolinone | 5-[2-amino-3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-5-yl]-2-[(1S)-1-cyclopropylethyl]-7-(trifluoromethyl)-2,3-dihydro-1H-isoindol-1-one | 64 | Potent and selective PI3Kγ inhibitor with off-target PARP1 activity noted in some studies. |

| Novel Isoindolinones | (Structure not disclosed) | 5 | Discovered via DNA-encoded library screening. |

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against PARP1.

-

Reagents and Materials:

-

Recombinant human PARP1 enzyme

-

Histone H1 (PARP1 substrate)

-

Biotinylated NAD+

-

Streptavidin-coated plates

-

Anti-PAR antibody conjugated to a reporter enzyme (e.g., HRP)

-

Reporter enzyme substrate (e.g., TMB)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 4 mM MgCl2, 1 mM DTT)

-

Test compounds dissolved in DMSO

-

-

Procedure:

-

Coat a streptavidin-coated 96-well plate with biotinylated histone H1.

-

Wash the plate to remove unbound histone.

-

Add serial dilutions of the test compound (or vehicle control) to the wells.

-

Add the PARP1 enzyme to the wells.

-

Initiate the reaction by adding NAD+ and incubate at room temperature.

-

Wash the plate to remove unreacted NAD+.

-

Add the anti-PAR antibody and incubate.

-

Wash the plate to remove unbound antibody.

-

Add the reporter enzyme substrate and measure the signal (e.g., absorbance at 450 nm for HRP/TMB).

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression.

-

Caption: PARP1 inhibition by 1-oxoisoindoline derivatives in HR-deficient cancer cells.

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases, particularly the tumor-associated isoform CA IX, are crucial for pH regulation in the tumor microenvironment. Inhibition of CA IX can disrupt the acidic extracellular pH, which is favorable for tumor growth and metastasis.

| Compound Class | Specific Derivative Example | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |

| Isoindolinone Sulfamate | 2c | 11.48 | 9.32 | - | - |

| Isoindolinone Sulfamate | 2f | 16.09 | 14.87 | - | - |

| Ureidobenzenesulfonamides | SLC-0111 | - | - | 25 | 8.8 |

This colorimetric assay measures the esterase activity of CA.

-

Reagents and Materials:

-

Purified human carbonic anhydrase isoenzymes (e.g., hCA I, II, IX, XII)

-

p-Nitrophenyl acetate (pNPA) as the substrate

-

Assay buffer (e.g., 20 mM Tris-HCl, 20 mM Tris-SO4, pH 7.4)

-

Test compounds dissolved in DMSO

-

96-well microplate

-

Spectrophotometer

-

-

Procedure:

-

Add assay buffer to the wells of a 96-well plate.

-

Add serial dilutions of the test compound (or vehicle control).

-

Add the CA enzyme solution to the wells and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the pNPA substrate.

-

Immediately measure the absorbance at 400 nm in kinetic mode for a set period (e.g., 30 minutes).

-

The rate of p-nitrophenol formation is determined from the linear portion of the absorbance curve.

-

Calculate the percent inhibition and determine the IC50 or Ki values.

-

Caption: Inhibition of CA IX by 1-oxoisoindoline derivatives disrupts pH homeostasis in the tumor microenvironment.

p53 Reactivation

The tumor suppressor protein p53 is frequently mutated in cancer. Certain small molecules can stabilize mutant p53, restoring its wild-type conformation and tumor-suppressive functions. Tryptophanol-derived isoindolinones have been identified as activators of mutant p53.

| Compound Class | Specific Derivative Example | Cell Line | GI50 (µM) | Selectivity (p53-/- vs p53+/+) |

| Tryptophanol-derived isoindolinone | 13d | HCT116 p53+/+ | 4.0 | 1.9-fold |

| Tryptophanol-derived isoindolinone | SLMP53-2 | HCT116 p53+/+ | ~8.0 | - |

This protocol describes a method to assess the reactivation of p53 in cancer cell lines.

-

Reagents and Materials:

-

Cancer cell line with a known p53 mutation (e.g., HCT116 p53-/-) and its isogenic wild-type counterpart (HCT116 p53+/+).

-

Test compounds dissolved in DMSO.

-

Cell culture medium and supplements.

-

Reagents for Western blotting (antibodies against p53, p21, and a loading control like β-actin).

-

Reagents for cell viability assays (e.g., MTS or SRB).

-

Reagents for apoptosis assays (e.g., Caspase-Glo 3/7).

-

-

Procedure:

-